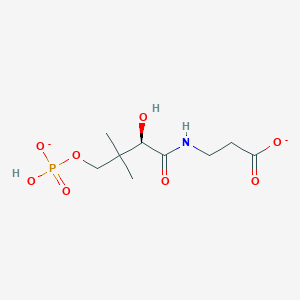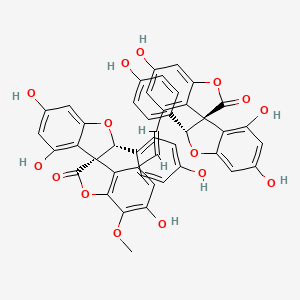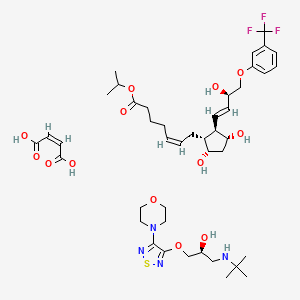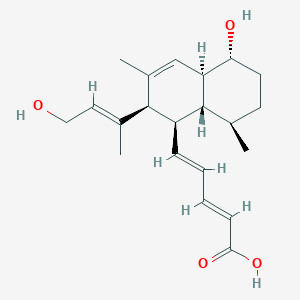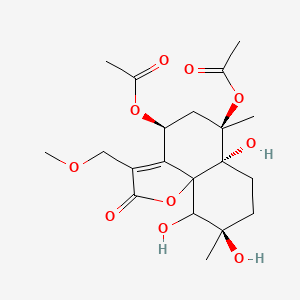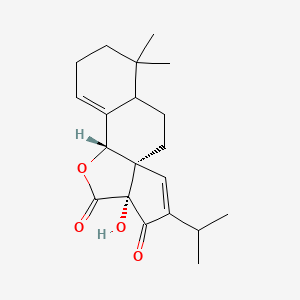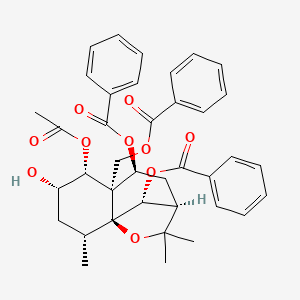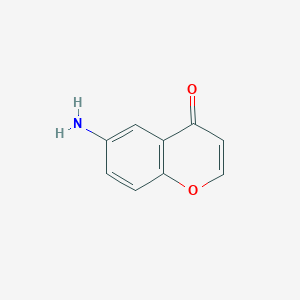
6-amino-4H-chromen-4-one
Overview
Description
6-Amino-4H-chromen-4-one is a chemical compound with the empirical formula C9H7NO2 . It is used in the synthesis of oxygen-containing heterocycles such as 4H-chromenes .
Synthesis Analysis
A one-pot approach for the synthesis of oxygen-containing heterocycles such as 4H-chromenes and 4H-chromen-4-ones has been established through the reaction of enaminones with p-quinone methides (p-QMs). This transformation basically involves an acid-catalyzed 1,6-conjugate addition of enaminones to p-QMs followed by annulation .Molecular Structure Analysis
The molecular weight of 6-Amino-4H-chromen-4-one is 161.16 . The SMILES string representation is O=C1C2=CC(N)=CC=C2OC=C1 .Chemical Reactions Analysis
The reaction of enaminones with p-quinone methides (p-QMs) leads to the synthesis of 4H-chromenes and 4H-chromen-4-ones. This transformation involves an acid-catalyzed 1,6-conjugate addition of enaminones to p-QMs followed by annulation .Physical And Chemical Properties Analysis
6-Amino-4H-chromen-4-one is a solid compound . Its molecular formula is C9H7NO2 and it has a molecular weight of 161.16 .Scientific Research Applications
Medicinal Chemistry
The chroman-4-one framework, which includes 6-amino-4H-chromen-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds that include this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthetic Methodology
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, including 6-amino-4H-chromen-4-one . This research focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives .
Green Chemistry
Research has been conducted into the use of green catalysts in the synthesis of 4H-chromen derivatives . This includes the use of 3-nitrophenylboronic acid as a green catalyst .
Biocatalysis
There has been research into the use of biocatalysts, such as lipase and baker’s yeast, in the synthesis of 4H-chromen derivatives . This includes the lipase-catalyzed synthesis and baker’s yeast catalytic one port synthesis .
Metal-Organic Framework Catalysis
Research has been conducted into the use of metal-organic frameworks in the synthesis of 4H-chromen derivatives . This includes the metal-organic framework catalyzed synthesis .
Ultrasonic Synthesis
Research has been conducted into the use of ultrasonic synthesis in the preparation of 4H-chromen derivatives . This includes the potassium-titanium-oxalate-catalyzed ultrasonic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Chroman-4-one derivatives, a class to which 6-amino-4h-chromen-4-one belongs, have been reported to interact with various targets such as tubulin and acetylcholinesterase .
Mode of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis via interaction through tubulin at binding sites of the colchicine . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
Chroman-4-one derivatives have been associated with a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis and g2/m cell-cycle arrest in cancer cell death .
properties
IUPAC Name |
6-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFNMNVDPOREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598838 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98589-40-3 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

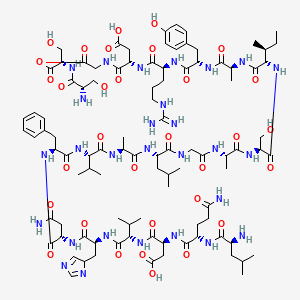
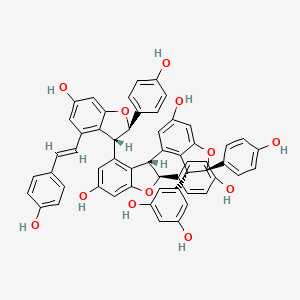
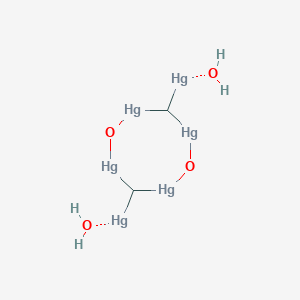
![3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester](/img/structure/B1258290.png)
